molecular formula C22H21F3N4O3S B6422438 2-(2-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide CAS No. 920200-92-6

2-(2-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide

Cat. No.: B6422438
CAS No.: 920200-92-6
M. Wt: 478.5 g/mol
InChI Key: PBBNGVVVUDSCOT-UHFFFAOYSA-N
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Description

2-(2-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide is a complex organic compound that features a unique structure combining pyrimidine and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide typically involves multiple steps. The initial step often includes the formation of the pyrimidine and pyridine rings, followed by the introduction of the thioether and methoxy groups. The final step involves the acylation of the pyridine ring with the trifluoromethylphenylacetamide moiety. Reaction conditions may vary, but common reagents include dichloromethane, perchloric acid, and various catalysts .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(2-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group would yield sulfoxides or sulfones, while substitution of the methoxy group could yield various ethers or alcohols.

Scientific Research Applications

2-(2-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 2-(2-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to downstream effects that result in its observed biological activities. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide is unique due to its combination of pyrimidine and pyridine rings, along with the presence of the trifluoromethylphenylacetamide moiety

Biological Activity

The compound 2-(2-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide represents a novel class of chemical entities with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, synthesis, and structure-activity relationships (SAR).

Synthesis

The synthesis of this compound involves several key steps, including the reaction of 4,6-dimethylpyrimidine derivatives with thiourea and subsequent acetamide formation. The process is detailed in various studies, highlighting the importance of reaction conditions and the choice of solvents.

  • Starting Materials :
    • 4,6-Dimethylpyrimidine
    • Thiourea
    • Acetic anhydride or acetic acid for acetamide formation
  • General Procedure :
    • The thiourea is reacted with 4,6-dimethylpyrimidine in a suitable solvent under reflux conditions.
    • Following this, the product is treated with an acylating agent to yield the desired acetamide derivative.

Anticonvulsant Properties

Research indicates that derivatives of pyrimidine compounds exhibit significant anticonvulsant activity. A study focused on related compounds demonstrated that modifications in the pyrimidine structure can enhance efficacy against seizures. For instance, compounds with methoxy substitutions showed improved activity compared to their unsubstituted counterparts .

Anticancer Activity

The compound's anticancer potential has been evaluated through its inhibitory effects on telomerase, an enzyme often upregulated in cancer cells. In vitro studies revealed that certain derivatives exhibited IC50 values below 1 µM, indicating potent inhibition of telomerase activity. This suggests a possible mechanism for inducing apoptosis in cancer cell lines .

Structure-Activity Relationship (SAR)

The SAR studies reveal that:

  • Substituents on the pyrimidine ring : The presence of electron-donating groups like methoxy enhances biological activity.
  • Trifluoromethyl group : This group appears to play a crucial role in improving the lipophilicity and overall bioactivity of the compound.

Case Study 1: Telomerase Inhibition

A specific derivative demonstrated significant telomerase inhibition (IC50 < 1 µM), leading to cell cycle arrest at the G2/M phase and apoptosis induction in MGC-803 cells. This was confirmed through flow cytometric analysis and Western blotting techniques that highlighted reduced dyskerin expression .

Case Study 2: Anticonvulsant Activity

In a comparative study of various pyrimidine derivatives, one compound showed a remarkable ability to prevent seizure episodes in animal models, achieving a protective effect comparable to established anticonvulsants .

Properties

IUPAC Name

2-[2-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-5-methoxy-4-oxopyridin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F3N4O3S/c1-13-8-14(2)27-21(26-13)33-12-17-9-18(30)19(32-3)10-29(17)11-20(31)28-16-6-4-15(5-7-16)22(23,24)25/h4-10H,11-12H2,1-3H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBBNGVVVUDSCOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC2=CC(=O)C(=CN2CC(=O)NC3=CC=C(C=C3)C(F)(F)F)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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